![molecular formula C12H17N3O2 B153487 tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 192869-49-1](/img/structure/B153487.png)

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Vue d'ensemble

Description

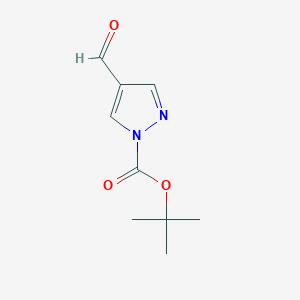

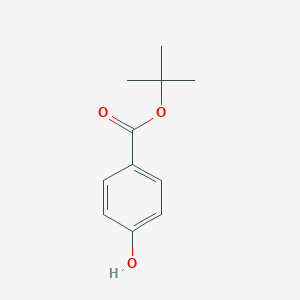

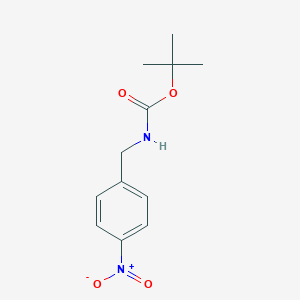

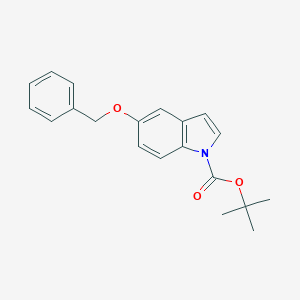

The compound tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical intermediate that can be utilized in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carboxylate derivatives and their relevance in medicinal chemistry. For instance, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate is an intermediate for nicotinic acetylcholine receptor agonists , and tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related tert-butyl carboxylate compounds involves multi-step reactions, often optimized for large-scale production. For example, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate includes a one-pot process with debenzylation and ring hydrogenation steps, successfully scaled up to multihundred gram quantities . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% .

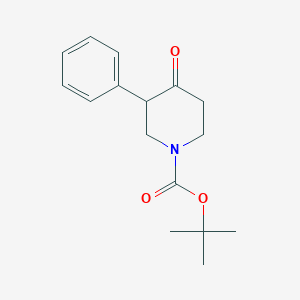

Molecular Structure Analysis

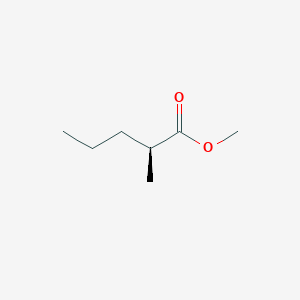

X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl carboxylate derivatives. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing its crystallization in the triclinic space group and the proline ring adopting an envelope conformation . This level of structural detail is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl carboxylate moiety is versatile in chemical reactions, often serving as a protective group for carboxylic acids and as a handle for further functionalization. The papers suggest that these compounds can undergo various chemical transformations, such as organocatalyzed synthesis , which is essential for creating diverse libraries of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, as seen in the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, can lead to specific molecular packing patterns in the solid state . These properties are important for the compound's stability, solubility, and overall suitability for use in drug development.

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmaceutical Applications

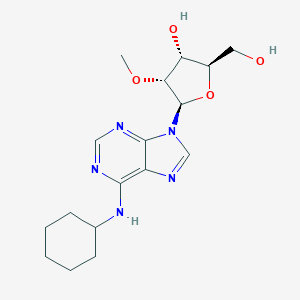

Pyrimidine derivatives, including structures similar to tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, play a crucial role in the development of therapeutic agents due to their wide range of biological activities. These compounds are instrumental in the synthesis of medications targeting various diseases, showcasing significant anti-inflammatory, anticancer, antiviral, and antibacterial properties. The versatility of pyrimidine scaffolds allows for the design of molecules with enhanced pharmacological activities and reduced toxicity, indicating their potential in drug discovery and development (Rashid et al., 2021).

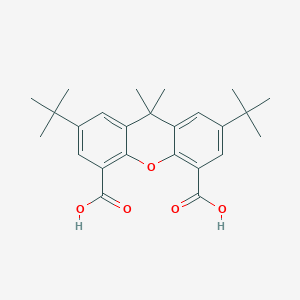

Optoelectronic Materials

Research on pyrimidine and quinazoline derivatives demonstrates their application in the creation of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for fabricating materials used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications. The structural versatility of pyrimidine derivatives makes them valuable in developing novel materials for electronic devices, highlighting their importance in materials science (Lipunova et al., 2018).

Biological and Pharmacological Insights

Pyrimidine metabolism plays a non-proliferative role in cancer beyond its traditional association with cell growth and proliferation. Recent studies indicate that pyrimidine catabolism can induce differentiation in cancer cells and maintain the mesenchymal-like state in solid tumors through the epithelial-to-mesenchymal transition (EMT) process. This understanding opens new avenues for targeting pyrimidine metabolism in cancer therapy, suggesting that modulating pyrimidine levels could offer novel therapeutic strategies for managing cancer (Siddiqui & Ceppi, 2020).

Propriétés

IUPAC Name |

tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMDDESVTHLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627633 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

CAS RN |

192869-49-1 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)